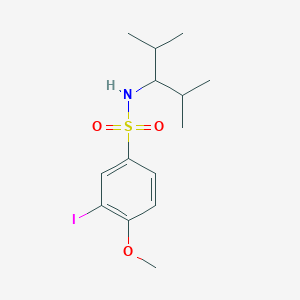![molecular formula C17H16BrClN2O3S B4192542 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide, also known as AMBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in the arrest of the cell cycle and ultimately leads to apoptosis.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been found to exhibit low toxicity in normal cells and has a high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic signaling pathway. Furthermore, 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. Furthermore, 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been found to exhibit low resistance in cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide in lab experiments is its low solubility in aqueous solutions, which may affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide. One potential area of research is the development of novel formulations to improve its solubility and efficacy. Furthermore, studies could be conducted to investigate the synergistic effects of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide with other anticancer drugs. Additionally, research could be conducted to investigate the potential of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the arrest of the cell cycle and induction of apoptosis. 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been found to exhibit low toxicity in normal cells and has a high selectivity towards cancer cells. However, further research is needed to investigate its potential as a therapeutic agent for other diseases and to overcome its limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-13-6-9-15(18)16(19)11-13/h3-9,11H,1,10H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVCZSMOTKVWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)
![2-[(4-iodobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4192488.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4192520.png)

![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192531.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192534.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)
